Pyrene, 2-ethynyl-

Fluorescent nucleic acid probes TINA conjugates Stokes shift

Researchers designing multiplexed qPCR or single-molecule fluorescence assays require probes with large Stokes shifts to eliminate excitation bleed-through. Standard 1- and 4-ethynylpyrene isomers offer only 10-40 nm shifts. 2-Ethynylpyrene (CAS 146445-96-7) overcomes this via its nodal electronic structure at the pyrene 2-position, providing ~100 nm Stokes shifts. • Enables filter-based detection with minimal background signal • Simultaneously stabilizes Hoogsteen triplex and Watson-Crick duplex in ortho-TINA probes • Supports excitation-wavelength-dependent multi-state fluorescence for ratiometric sensing Supplied as a custom-synthesis building block for Sonogashira coupling, CuAAC, and Glaser reactions.

Molecular Formula C18H10
Molecular Weight 226.3 g/mol
CAS No. 146445-96-7
Cat. No. B1245967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene, 2-ethynyl-
CAS146445-96-7
Synonyms2-ethynylpyrene
Molecular FormulaC18H10
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2
InChIInChI=1S/C18H10/c1-2-12-10-15-8-6-13-4-3-5-14-7-9-16(11-12)18(15)17(13)14/h1,3-11H
InChIKeyVVMDWPNNECNGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynylpyrene: Overview and Key Properties


Pyrene, 2-ethynyl- (2-ethynylpyrene, CAS 146445-96-7) is a monofunctionalized polycyclic aromatic hydrocarbon (PAH) consisting of a pyrene core with a terminal ethynyl (–C≡CH) group regiospecifically installed at the 2-position [1]. With molecular formula C₁₈H₁₀ and molecular weight 226.27 g/mol, this compound serves as a versatile building block for Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Glaser-type homocoupling reactions [2]. Critically, the 2-position of pyrene is a nodal position in both the HOMO and LUMO, resulting in weak electronic coupling between the pyrene core and appended moieties—a feature that fundamentally distinguishes 2-ethynylpyrene from its 1- and 4-substituted isomers and governs its unique photophysical behavior in conjugated systems [1][3].

Why 2-Ethynylpyrene Cannot Be Substituted by 1- or 4-Isomers


Ethynylpyrene positional isomers (1-, 2-, and 4-substituted) are not interchangeable despite sharing identical molecular formulae. The pyrene π-system possesses a nodal plane at the 2- and 7-positions where the HOMO and LUMO electron densities approach zero, effectively decoupling substituents at the 2-position from the aromatic core [1]. This electronic decoupling produces dramatically larger Stokes shifts (~100 nm for 2-ethynylpyrene-based conjugates vs. 10–40 nm for 1- and 4-isomers), fundamentally alters thermal stabilization behavior in nucleic acid duplexes and triplexes (ortho-TINA stabilizes both Hoogsteen and Watson-Crick complexes, while para-TINA destabilizes Watson-Crick duplexes), and enables excitation-wavelength-dependent multi-state fluorescence not observed with the 1-isomer [1][2]. Additionally, 2-ethynylpyrene requires a specialized Ir-catalyzed C–H borylation route for regioselective synthesis, as the 2-position is ~20.5 kcal/mol higher in energy than the reactive 1-position, making it synthetically distinct and typically available only through dedicated custom synthesis rather than commodity catalog supply [3].

Quantitative Differentiation Evidence Against Positional Isomers


Stokes Shift Enhancement in DNA Conjugates

In twisted intercalating nucleic acid (TINA) conjugates bearing ethynylpyrene-phenyl fluorophores, the pyren-2-ylethynylphenyl derivative exhibited a Stokes shift of approximately 100 nm, whereas the corresponding 1-ethynylpyrenylphenyl and 4-ethynylpyrenylphenyl conjugates produced Stokes shifts of only 10 nm and 40 nm, respectively [1]. This represents a 2.5- to 10-fold increase over the comparator isomers, enabling vastly improved separation of excitation and emission channels for fluorescence detection. The large Stokes shift originates from the nodal character of the 2-position on pyrene, which minimizes ground-state electronic coupling and permits substantial excited-state geometric relaxation [1].

Fluorescent nucleic acid probes TINA conjugates Stokes shift

Nucleic Acid Thermal Stabilization Selectivity

The attachment geometry of ethynylpyrene in TINA monomers dictates the thermal stability profile of the resulting DNA complexes. Ortho-TINA constructs incorporating 2-ethynylpyrene residues stabilized both Hoogsteen-type parallel triplexes/duplexes and Watson-Crick-type antiparallel duplexes simultaneously [1]. In contrast, para-TINA constructs bearing 4-ethynylpyrene stabilized Hoogsteen-type complexes but actively destabilized Watson-Crick-type duplexes [1]. The 1-ethynylpyrene isomer showed intermediate behavior. These differential stabilization patterns were highly reproducible and attributed to the distinct intercalation geometries imposed by the ortho, meta, and para substitution patterns of the ethynylpyrene-phenyl linker relative to the DNA phosphate backbone [1].

Twisted intercalating nucleic acids DNA duplex stabilization Thermal melting

HOMO-LUMO Gap Reduction vs. Unsubstituted Pyrene

Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31G(d,p) level place the HOMO-LUMO gap of 2-ethynylpyrene in the range of 2.54–2.95 eV, depending on solvent environment and computational methodology . For comparison, unsubstituted pyrene computed at the same level of theory (B3LYP/6-311++G(d,p)) exhibits a HOMO-LUMO gap of approximately 3.3 eV [1]. The ethynyl substituent at the 2-position preferentially stabilizes the LUMO while leaving the HOMO relatively unperturbed—a consequence of the nodal electronic structure at the substitution site—yielding a net gap reduction of ~0.35–0.76 eV. This narrowed gap red-shifts absorption onset and enhances charge-transfer character in the lowest excited state relative to unsubstituted pyrene, though the effect is less pronounced than for 1-ethynylpyrene due to weaker electronic coupling at the 2-position .

Electronic structure HOMO-LUMO gap Optoelectronic tuning

Regioselective Synthesis and Commercial Availability

The 2-position of pyrene is classified as a nodal position with approximately 20.5 kcal/mol higher activation energy for electrophilic substitution compared to the active non-K-region 1-, 3-, 6-, and 8-positions . Consequently, direct Sonogashira coupling of 2-bromopyrene—the standard route for 1-ethynylpyrene—is not viable for 2-ethynylpyrene. Instead, the established synthetic route proceeds via Ir-catalyzed C–H borylation of pyrene using bis(pinacolato)diboron (B₂pin₂) with [Ir(OMe)COD]₂ and dtbpy ligand, which selectively installs a Bpin group at the 2-position, followed by oxidation to pyren-2-ol, triflation, Sonogashira coupling with trimethylsilylacetylene, and desilylation [1]. This multi-step sequence contrasts sharply with 1-ethynylpyrene, which is produced via single-step Sonogashira coupling of commercially available 1-bromopyrene and is widely stocked by major suppliers (e.g., Sigma-Aldrich, ~$70/100 mg at >98% purity) . As a result, 2-ethynylpyrene is typically available only through specialty custom synthesis at typical purity of 95% .

C–H activation Regioselective synthesis Borylation

Excitation-Wavelength-Dependent Emission Photodynamics

The fluorescent RNA label 2-(2-pyrenylethynyl)adenosine (2PyA), constructed from 2-ethynylpyrene, displays triexponential fluorescence decay that depends strongly on excitation wavelength—a behavior not observed for the well-established 2-(1-pyrenylethynyl)adenosine label [1][2]. Most strikingly, excitation into the S₂ state produces a structured, long-lived fluorescence hypsochromically shifted by ~30 nm relative to S₁ excitation, and the molecule emits simultaneously from two distinct intramolecular charge-transfer states (mesomeric ICT and twisted ICT) plus a pyrene-like locally excited (LE) state [1]. The 2-substitution pattern, with its node in the pyrene frontier orbitals, creates rotational energy barriers between these emissive substates that govern the photodynamics; the 1-substituted isomer, by contrast, exhibits stronger electronic coupling that collapses this multi-state behavior into simpler monoexponential or biexponential decay [2].

Fluorescent RNA label Triexponential fluorescence Charge-transfer states

High-Impact Application Scenarios


Fluorescent DNA/RNA Probes with Large Stokes Shift

2-Ethynylpyrene is the preferred precursor for constructing oligonucleotide conjugates that demand >80 nm Stokes shift separation between excitation source and emission detection channels. In TINA-based probe architectures, the ~100 nm Stokes shift delivered by pyren-2-ylethynylphenyl conjugates—compared to only 10–40 nm for 1- and 4-isomer conjugates—enables filter-based fluorescence detection with negligible excitation bleed-through, directly improving assay limit of detection [1]. This is particularly critical for multiplexed qPCR probes, in situ hybridization, and single-molecule fluorescence applications where spectral crowding demands maximal Stokes shifts from each fluorophore channel.

Triplex-Forming Oligonucleotide Therapeutics

Antigene strategies employing TINA-modified oligonucleotides to target duplex DNA via Hoogsteen base-pairing benefit uniquely from 2-ethynylpyrene-based ortho-TINA monomers. Unlike para-TINA (4-ethynylpyrene), which destabilizes the underlying Watson-Crick duplex, ortho-TINA simultaneously stabilizes both the Hoogsteen triplex and the Watson-Crick duplex, providing a net gain in overall complex stability that translates to improved target affinity at physiological temperatures [1]. This dual-stabilization property makes 2-ethynylpyrene the only viable isomer for therapeutic TFO designs targeting genomic DNA.

Ratiometric and Lifetime-Based Fluorescent Sensors

The excitation-wavelength-dependent triexponential fluorescence of 2-(2-pyrenylethynyl)adenosine enables ratiometric sensing schemes where the relative population of LE, MICT, and TICT emissive states reports on local microenvironment polarity, viscosity, or molecular crowding [2]. This multi-state behavior is structurally unique to the 2-substituted isomer due to the rotational energy barriers created by the nodal electronic structure; the 1-substituted isomer lacks the necessary decoupling to sustain distinct simultaneous emissive states. Applications include RNA dynamics monitoring, protein conformational sensors, and intracellular viscosity mapping via fluorescence lifetime imaging microscopy (FLIM).

On-Surface Synthesis of Graphene Nanostructures

1-Bromo-2-ethynylpyrene—directly derived from 2-ethynylpyrene—serves as a privileged precursor for on-surface Glaser coupling and cyclization reactions on Au(111) substrates under ultrahigh vacuum [3]. The 2-position ethynyl group directs the initial dimerization geometry distinctly from 1-ethynylpyrene, enabling access to non-benzenoid coupling products with systematically tunable HOMO-LUMO gaps as characterized by scanning tunneling spectroscopy. This positional control over coupling topology is essential for bottom-up fabrication of atomically precise graphene nanoribbons and nanoporous graphene with engineered band structures.

Quote Request

Request a Quote for Pyrene, 2-ethynyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.